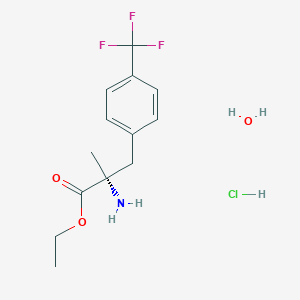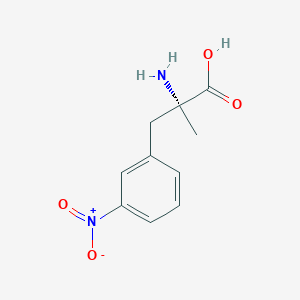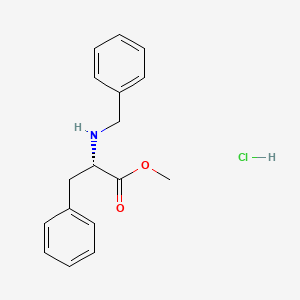
Bzl-phe-ome hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bzl-phe-ome hcl, also known as Bzl-L-Phe-OMe*HCl, is a specialty product used in proteomics research12. It has a molecular weight of 305.801.
Synthesis Analysis
The synthesis of Bzl-phe-ome hcl involves the coupling of protected-amino acid halides mediated by commercial anion exchange resin for the solution phase synthesis of peptides3. The reaction is carried out in an organic medium, circumventing the use of an organic base or an inorganic base3. The coupling is fast, clean, and racemization-free3.
Molecular Structure Analysis
The molecular formula of Bzl-phe-ome hcl is C17H20ClNO245. However, the detailed molecular structure is not readily available from the search results.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Bzl-phe-ome hcl are not explicitly mentioned in the search results. However, it’s known that the process involves the coupling of protected-amino acid halides6.Physical And Chemical Properties Analysis
Bzl-phe-ome hcl is a white crystalline powder with a melting point of 145 °C4.Wissenschaftliche Forschungsanwendungen
Potential in Hepatocellular Carcinoma Treatment
Bortezomib (BZB), a proteasome inhibitor, has been studied for its potential in treating advanced Hepatocellular carcinoma (HCC). This research investigates BZB's role in managing non-surgical and metastatic HCC, examining its pharmacology, mechanism of action, and safety profiles derived from clinical trials. BZB's utility as a therapeutic agent, both as a standalone treatment and in combination with other therapies, is reviewed, emphasizing the importance of preclinical evaluations to enhance anti-HCC effects (Huang et al., 2018).
Catalytic Removal of Persistent Organic Pollutants
The study on copper-doped manganese oxide octahedral molecular sieve (Cu-OMS) explores its application in the catalytic removal of hexachlorobenzene (HCBz), a persistent organic pollutant. This research shows how Cu location within OMS affects catalytic performance, with varying Cu doping levels influencing the adsorption and destruction of HCBz. It highlights the enhanced stability and catalytic capabilities of OMS through Cu doping, offering insights into improved environmental remediation techniques (Yang et al., 2014).
Dual Nano-Carrier System for Wound Healing
An innovative multifunctional bio-based nanofibrous system, incorporating benzocaine (BZC) and the pH-detecting dye bromocresol green (BCG), demonstrates a dual nano-carrier capability for wound healing. This system offers pain reduction via BZC and in situ pH detection through BCG, providing a controllable release mechanism responsive to the pH levels indicative of infected wounds. The biocompatibility and potential applications in wound treatment are highlighted, presenting a novel approach to managing wound healing processes (Kurečič et al., 2018).
Fluorescent Probes for Rapid, Sensitive Detection
Research into BODIPY-based selenides as fluorescent probes for detecting hypochlorous acid (HClO) emphasizes their rapid, sensitive, and mitochondria-specific detection capabilities. These probes, activated by HClO to form fluorescent selenoxides, demonstrate potential for in vivo applications, offering a novel method for studying HClO-related biological processes and diseases (Xu et al., 2019).
Safety And Hazards
The safety data sheet for Bzl-phe-ome hcl advises avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes7. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition7.
Zukünftige Richtungen
The future directions of Bzl-phe-ome hcl are not explicitly mentioned in the search results. However, it’s noted that this compound is a specialty product used in proteomics research1, suggesting its continued relevance in this field.
Eigenschaften
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-phenylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.ClH/c1-20-17(19)16(12-14-8-4-2-5-9-14)18-13-15-10-6-3-7-11-15;/h2-11,16,18H,12-13H2,1H3;1H/t16-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTZZMDPUTVSOH-NTISSMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bzl-phe-ome hcl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

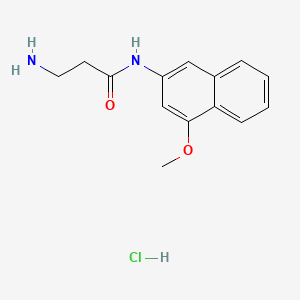
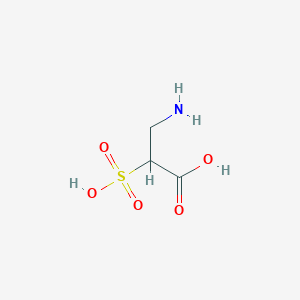
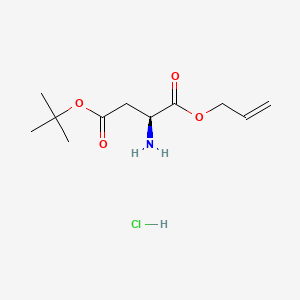
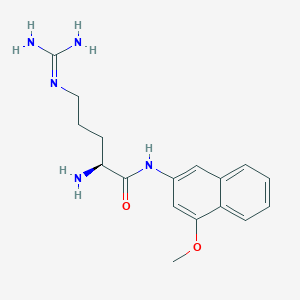
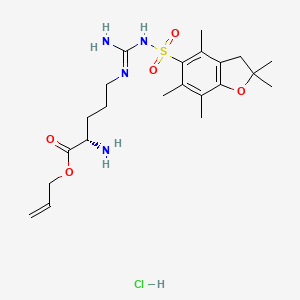
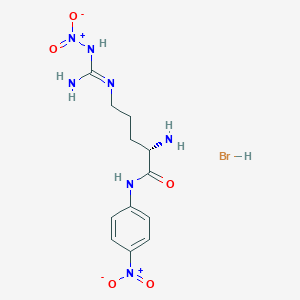
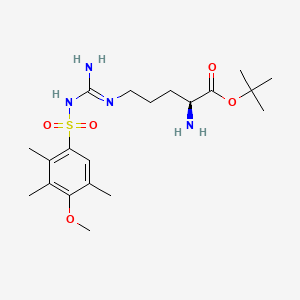
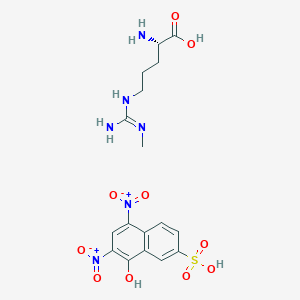
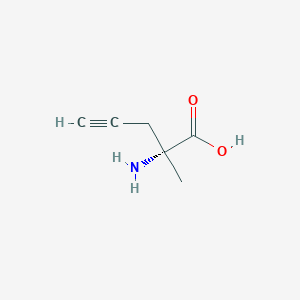
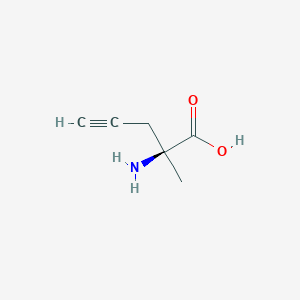
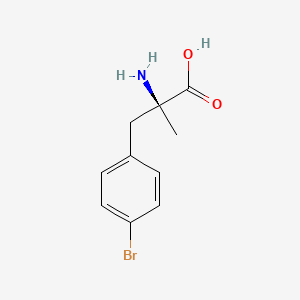
![(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid](/img/structure/B613153.png)
